Cas no 1836-27-7 (4-bromo-N-hydroxybenzamide)

4-Bromo-N-hydroxybenzamide is a brominated aromatic hydroxamic acid derivative with the molecular formula C₇H₆BrNO₂. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of histone deacetylase (HDAC) inhibitors. Its key advantages include a stable bromine substituent, which enhances reactivity in cross-coupling reactions, and the hydroxamic acid functional group, which chelates metal ions and participates in key biochemical interactions. The product exhibits high purity and consistent performance, making it suitable for precision applications in medicinal chemistry and material science. Proper handling under controlled conditions is recommended due to its potential sensitivity to moisture and light.
4-bromo-N-hydroxybenzamide structure
4-bromo-N-hydroxybenzamide structure
Product Name:4-bromo-N-hydroxybenzamide
CAS No:1836-27-7
MF:C7H6BrNO2
MW:216.032041072845
CID:1006914
PubChem ID:603910
Update Time:2025-06-13

4-bromo-N-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-N-hydroxybenzamide
    • AS-80586
    • 4-Bromanyl-N-oxidanyl-benzamide
    • PD182102
    • E81817
    • SCHEMBL8575405
    • Benzamide, 4-bromo-N-hydroxy-
    • UNII-BDW7L3GA49
    • STK249669
    • 4-Bromo-N-hydroxybenzamide #
    • VESPFSJNQMGUCQ-UHFFFAOYSA-N
    • CS-0145138
    • Z59181930
    • CHEMBL351337
    • EN300-1294294
    • 4-bromobenzenecarbohydroxamic acid
    • AKOS000175576
    • DTXSID20345349
    • p-bromophenylhydroxamic acid
    • BDW7L3GA49
    • p-Bromobenzohydroxamic acid
    • 4-Bromo-N-hydroxy-benzamide
    • DA-16649
    • BDBM50015106
    • 1836-27-7
    • benzohydroxamic acid, 4-bromo-
    • MDL: MFCD00456269
    • Inchi: 1S/C7H6BrNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
    • InChI Key: VESPFSJNQMGUCQ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(NO)=O)=CC=1

Computed Properties

  • Exact Mass: 214.95818
  • Monoisotopic Mass: 214.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33

4-bromo-N-hydroxybenzamide Pricemore >>

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Additional information on 4-bromo-N-hydroxybenzamide

Comprehensive Overview of 4-Bromo-N-hydroxybenzamide (CAS No. 1836-27-7): Properties, Applications, and Research Insights

4-Bromo-N-hydroxybenzamide (CAS No. 1836-27-7) is a brominated derivative of N-hydroxybenzamide, a compound of significant interest in medicinal chemistry and organic synthesis. With its molecular formula C7H6BrNO2, this compound features a hydroxamic acid functional group, which is pivotal for its biological activity. Researchers and industries value 4-bromo-N-hydroxybenzamide for its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, combining a bromine atom and a hydroxylamine moiety, enables diverse chemical modifications, making it a hotspot for innovation.

The growing demand for bioactive small molecules and enzyme inhibitors has propelled interest in 4-bromo-N-hydroxybenzamide. Recent studies highlight its potential as a precursor for HDAC inhibitors (histone deacetylase inhibitors), a class of compounds investigated for their therapeutic applications in oncology and neurology. This aligns with the surge in searches for "cancer research compounds" and "neuroprotective agents", reflecting broader scientific and public curiosity. Additionally, the compound’s relevance in chemoenzymatic synthesis and green chemistry resonates with the global push for sustainable methodologies, a trending topic in 2024.

From a structural perspective, 4-bromo-N-hydroxybenzamide exhibits notable stability under standard conditions, with a melting point range of 160–165°C. Its solubility profile—moderate in polar solvents like DMSO and methanol but limited in water—makes it suitable for controlled reactions. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity, a critical factor for laboratories focusing on high-throughput screening or drug discovery. These attributes address frequently searched queries like "how to analyze hydroxamic acids" and "solubility of brominated aromatics".

In industrial applications, 4-bromo-N-hydroxybenzamide serves as a building block for heterocyclic compounds, including benzoxazoles and quinazolines, which are core structures in many FDA-approved drugs. Its utility extends to material science, where brominated aromatics are explored for organic electronics and photocatalysts. This multidisciplinary relevance answers niche search terms like "bromobenzamide derivatives in OLEDs" and "N-hydroxybenzamide cross-coupling reactions", catering to both academic and industrial audiences.

Safety and handling of 4-bromo-N-hydroxybenzamide adhere to general laboratory protocols, with no extreme hazards reported. However, users often search for "MSDS of 4-bromo-N-hydroxybenzamide" and "storage conditions for bromoaromatics", emphasizing the need for clear guidelines. Proper ventilation and personal protective equipment (PPE) are recommended during handling, aligning with best practices for lab safety—a perennial concern in scientific communities.

In summary, 4-bromo-N-hydroxybenzamide (CAS No. 1836-27-7) stands at the intersection of innovation and practicality, bridging gaps between medicinal chemistry, materials science, and sustainable synthesis. Its adaptability to emerging research trends—such as targeted drug delivery and catalysis—ensures its enduring relevance. For researchers seeking reliable data, this compound exemplifies how specialty chemicals can drive advancements across diverse fields while addressing real-world challenges.

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